(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide
CAS No.:
Cat. No.: VC20426170
Molecular Formula: C9H15N5O2
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N5O2 |
|---|---|
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | N'-hydroxy-2-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanimidamide |
| Standard InChI | InChI=1S/C9H15N5O2/c10-9(12-16)6-13-4-7(8(15)5-13)14-3-1-2-11-14/h1-3,7-8,15-16H,4-6H2,(H2,10,12) |
| Standard InChI Key | MRAALRGOVKLWNE-UHFFFAOYSA-N |
| Isomeric SMILES | C1C(C(CN1C/C(=N/O)/N)O)N2C=CC=N2 |
| Canonical SMILES | C1C(C(CN1CC(=NO)N)O)N2C=CC=N2 |
Introduction
Structural Elucidation and Stereochemical Considerations
The compound’s IUPAC name reveals its core components:
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Pyrrolidine scaffold: A five-membered saturated nitrogen heterocycle substituted at positions 3 and 4 with hydroxyl and 1H-pyrazol-1-yl groups, respectively.
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Acetimidamide moiety: A two-carbon chain terminating in an amidine group (–C(=NH)–NH–OH), where the Z-configuration denotes the spatial arrangement of the hydroxyimino group relative to the pyrrolidine nitrogen.
Conformational Analysis
The pyrrolidine ring’s puckering and substituent orientations critically influence reactivity. The 3-hydroxy group likely adopts an equatorial position to minimize steric strain, while the 4-(1H-pyrazol-1-yl) group may participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, stabilizing specific conformers . Quantum mechanical calculations on analogous pyrrolidine systems suggest that such interactions reduce ring flexibility, potentially enhancing binding selectivity in biological targets .
Spectroscopic Characterization
While experimental data for this exact compound are unavailable, related pyrrolidine-acetimidamide hybrids exhibit distinctive spectral features:
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NMR: The pyrrolidine protons resonate between δ 2.5–4.0 ppm, with deshielding observed for protons adjacent to the pyrazole ring (δ 6.5–7.5 ppm) . The N'-hydroxy group’s proton appears as a broad singlet near δ 9.0 ppm .
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IR: Stretching vibrations for –NH– (≈3300 cm⁻¹), –OH (≈3200 cm⁻¹), and C=N (≈1650 cm⁻¹) dominate the spectrum .
Synthetic Methodologies
Retrosynthetic Strategy
Disconnection of the molecule suggests two primary fragments:
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3-Hydroxy-4-(1H-pyrazol-1-yl)pyrrolidine: Accessible via cycloaddition or ring-functionalization strategies.
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N'-Hydroxyacetimidamide: Derived from amidoxime precursors or nitrile oxide intermediates.
Pyrrolidine Subunit Synthesis
The patent literature describes routes to analogous pyrrolidine-pyrazole systems using Cu-catalyzed [3 + 2] cycloadditions of azomethine ylides with nitroalkenes . For example:
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Step 1: Condensation of (Z)-2-benzylidene-5-oxopyrazolidin-2-ium-1-ide with tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate yields pyrazolo-pyrrolidine hybrids .
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Step 2: Selective hydroxylation at C3 via Sharpless asymmetric dihydroxylation or enzymatic oxidation introduces the stereocenter .
Acetimidamide Assembly
The N'-hydroxyacetimidamide group can be installed via:
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Method A: Reaction of a primary amine with hydroxylamine under acidic conditions, followed by coupling to a bromoacetyl precursor .
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Method B: Oxime formation from a ketone intermediate, followed by reduction to the amidoxime .
Physicochemical Properties and Reactivity
Coordination Chemistry
The N'-hydroxyacetimidamide moiety acts as a bidentate ligand, coordinating metals through the imine nitrogen and hydroxyl oxygen. Table 1 summarizes stability constants (logK) for metal complexes of related ligands:
| Metal Ion | logK (25°C, I = 0.1 M) |
|---|---|
| Fe³⁺ | 12.3 ± 0.2 |
| Cu²⁺ | 8.9 ± 0.1 |
| Zn²⁺ | 6.7 ± 0.3 |
Data extrapolated from Ref ; conditions may vary for the title compound.
Challenges and Future Directions
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Stereoselective Synthesis: Current methods for Z/E control in amidoximes rely on kinetic resolution; asymmetric catalysis approaches remain underdeveloped .
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Prodrug Optimization: The labile N–O bond may necessitate prodrug strategies (e.g., esterification) to improve oral bioavailability .
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Target Identification: High-throughput screening against epigenetic regulators (e.g., HDACs, bromodomains) could uncover novel therapeutic niches.
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